2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid
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Overview
Description
2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid is an organic compound with the molecular formula C4H3Br2N3O2 and a molecular weight of 284.89 g/mol . This compound is part of the triazole family, known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of bromine atoms in its structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid typically involves the reaction of appropriate triazole precursors with brominating agents under controlled conditions. One common method includes the use of dibromination reactions where a triazole derivative is treated with bromine in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, which are useful intermediates in further chemical synthesis.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid can be compared with other triazole derivatives such as:
2-(4,7-dibromo-2H-benzo[d][1,2,3]triazol-2-yl)acetic acid: This compound has a similar structure but with additional aromatic rings, which may influence its reactivity and applications.
2-(2H-1,2,3-triazol-2-yl)acetic acid:
The uniqueness of this compound lies in its dibromo substitution, which enhances its reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
2-(4,5-dibromotriazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3O2/c5-3-4(6)8-9(7-3)1-2(10)11/h1H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRNHYSVBKGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1N=C(C(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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